molecular formula C11H11FN2O5 B8495076 ethyl N-(2-fluoro-4-nitrobenzoyl)glycinate

ethyl N-(2-fluoro-4-nitrobenzoyl)glycinate

Cat. No.: B8495076
M. Wt: 270.21 g/mol
InChI Key: YRQRUHBXPRQHHA-UHFFFAOYSA-N
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Description

Ethyl N-(2-fluoro-4-nitrobenzoyl)glycinate is a useful research compound. Its molecular formula is C11H11FN2O5 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11FN2O5

Molecular Weight

270.21 g/mol

IUPAC Name

ethyl 2-[(2-fluoro-4-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C11H11FN2O5/c1-2-19-10(15)6-13-11(16)8-4-3-7(14(17)18)5-9(8)12/h3-5H,2,6H2,1H3,(H,13,16)

InChI Key

YRQRUHBXPRQHHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl N-(2-fluoro-4-nitrobenzoyl)glycinate Triethylamine (0.85 ml,6.1 mmol) was added to a solution of 2-fluoro-4-nitrobenzoic acid (T. R. Jones et al., UK Patent GB 2175 903A, 1986) (1.0 g, 5.4 mmol), glycine ethyl ester hydrochloride (0.85 g, 6.1 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.1 g, 5.7 mmol) in methylene chloride (30m1). After stirring 1 hour at room temperature the solution was passed through a short pad of silica gel eluting with ethyl acetate: methylene chloride (1:3) and the resulting white solid was filtered from hexane and dried under high vacuum to give ethyl N-(2-fluoro-4-nitrobenzoyl)glycinate (1.04 g). 1H NMR (DMSO-d6, 300 MHz) δ: 1.22 (t,J=7 Hz, 3H, CH3), 4.05 (d, J=6 Hz, 2H, glyCH2), 4.15 (q, J=7 Hz, 2H, ester CH2), 7.88 (t, J=8 Hz, 1H, Ar), 8.17 (dd, J=8.5, 1.5 Hz, 1H, Ar), 8.25 (dd, J=10, 2 Hz, 1H), 9.09 (br t, J5.5 Hz, 1H, CONH). Anal. Calculated for C11H11FN2O5: C, 48.89; H, 4.10; N, 10.37. Found: C, 49.00; H, 4.11; N, 10.43.
Name
Ethyl N-(2-fluoro-4-nitrobenzoyl)glycinate Triethylamine
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
2-fluoro-4-nitrobenzoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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